13-Fold Superior Antitumor Potency of 2-CF₃ Phenothiazine over 2-Cl Analog in HEp-2 Cells
In a head-to-head comparison of 10-nonsubstituted phenothiazines bearing H, Cl, or CF₃ at C2, the 2-(trifluoromethyl) derivative (R = CF₃) exhibited a TCID₅₀ of 4.7 μg/mL against HEp-2 tumor cells, whereas the corresponding 2-chloro derivative (R = Cl) required 62.5 μg/mL to achieve the same effect—a 13.3-fold potency advantage for the CF₃ analog . This quantitative difference demonstrates that the -CF₃ group is not interchangeable with -Cl for antitumor applications.
| Evidence Dimension | Antitumor potency (TCID₅₀) |
|---|---|
| Target Compound Data | TCID₅₀ = 4.7 μg/mL |
| Comparator Or Baseline | 2-Chlorophenothiazine: TCID₅₀ = 62.5 μg/mL |
| Quantified Difference | 13.3-fold lower TCID₅₀ (higher potency) |
| Conditions | HEp-2 human tumor cell line; 10-nonsubstituted phenothiazine series |
Why This Matters
A procurement decision based solely on the phenothiazine scaffold without specifying the 2-CF₃ substitution risks a >10-fold loss in antitumor activity, directly compromising experimental reproducibility and lead optimization campaigns.
- [1] Nagy S, et al. Antitumor activity of phenothiazine-related compounds. Anticancer Res. 1996 Jul-Aug;16(4A):1915-8. PMID: 8712720. View Source
